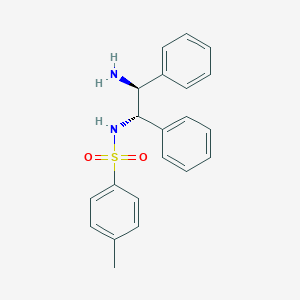

(S,S)-TsDPEN

Description

The exact mass of the compound (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425045 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167316-27-0 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S,S)-TsDPEN synthesis from (1S,2S)-1,2-diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, from its precursor (1S,2S)-1,2-diphenylethylenediamine. This compound is a crucial chiral ligand in asymmetric catalysis, widely employed in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document details the experimental protocol, presents key quantitative data, and visualizes the synthesis workflow.

Synthesis Overview

The synthesis of this compound from (1S,2S)-1,2-diphenylethylenediamine ((1S,2S)-DPEN) is achieved through a selective N-monotosylation reaction. This process involves the reaction of the diamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and for facilitating the selective tosylation of one of the two amino groups.

Quantitative Data

The following tables summarize the key physical, chemical, and analytical data for the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| (1S,2S)-1,2-Diphenylethylenediamine | C₁₄H₁₆N₂ | 212.29 | White to off-white solid | 83-85 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White to yellowish solid | 67-69 |

Table 2: Properties and Specifications of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₂O₂S |

| Molecular Weight | 366.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128-131 °C[1] |

| Optical Rotation | [α]²⁰/D +35° (c=1 in chloroform)[1] |

| Purity (Typical) | ≥98% |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | This data is not yet fully available in the public domain. Typical signals would include aromatic protons from the phenyl and tosyl groups, methine protons of the ethylenediamine (B42938) backbone, the amine protons, and the methyl protons of the tosyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | This data is not yet fully available in the public domain. Expected signals would correspond to the carbons of the phenyl rings, the tosyl group (including the methyl and sulfonyl-bearing carbons), and the ethylenediamine backbone. |

| FTIR (KBr) | Characteristic peaks would be expected for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from a reliable procedure for a similar N-monosulfonylation of a chiral diamine[2].

Materials and Equipment:

-

(1S,2S)-1,2-Diphenylethylenediamine ((1S,2S)-DPEN)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Water (deionized)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100-mL three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (1S,2S)-1,2-diphenylethylenediamine (1.06 g, 5.00 mmol) and triethylamine (1.39 mL, 10.0 mmol) in 40 mL of anhydrous dichloromethane.

-

Addition of Tosyl Chloride: Cool the resulting solution to 0-5 °C using an ice bath. Dissolve p-toluenesulfonyl chloride (0.953 g, 5.00 mmol) in 20 mL of anhydrous dichloromethane and add this solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours. The reaction mixture will become a white, heterogeneous slurry.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white solid.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add petroleum ether until the solution becomes cloudy. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethyl acetate/petroleum ether (1:1 v/v), and dry under vacuum to yield this compound as a white crystalline solid. A typical yield for this type of reaction is in the range of 80-85%[2].

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical transformation.

References

Technical Guide: Physicochemical Properties and Applications of (S,S)-TsDPEN

This technical guide provides an in-depth overview of the physicochemical properties of (1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. It is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. This document details the compound's core characteristics, experimental protocols for its synthesis and use, and visual representations of key chemical processes.

Physicochemical Properties of this compound

This compound is a chiral diamine ligand widely employed in asymmetric synthesis, particularly in the transfer hydrogenation of ketones and imines.[1] Its stereoselective nature makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical development.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₂O₂S | [1][2] |

| Molecular Weight | 366.48 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 128-131 °C | [1] |

| Optical Activity | [α]²⁰/D +35° (c = 1 in chloroform) | |

| CAS Number | 167316-27-0 | [1][3] |

Table 2: Solubility Profile of this compound

The quantitative solubility of this compound in various organic solvents is not extensively reported in the literature. However, based on its use in synthesis and catalysis, the following qualitative solubility information can be inferred.

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Used as a solvent for measuring optical activity. |

| Dichloromethane (B109758) | Soluble | Commonly used as a reaction solvent. |

| Acetonitrile | Soluble, particularly when heated | Mentioned as a solvent for recrystallization ("Solubility in hot Acetonitrile (almost transparency)").[1] |

| Methanol | Sparingly soluble to soluble | Often used in combination with other solvents for reactions. |

| Ethanol | Sparingly soluble to soluble | Used in some catalytic applications. |

| Water | Insoluble | Inferred from its organic structure and use in non-aqueous reaction conditions. |

Experimental Protocols

Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is crucial for researchers who wish to prepare the ligand in-house. The following protocol is a representative method.

Protocol 1: Synthesis of (1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine

-

Materials: (1S,2S)-1,2-diphenylethylenediamine, p-toluenesulfonyl chloride, triethylamine (B128534), dichloromethane, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled solution of the diamine.

-

Add triethylamine dropwise to the reaction mixture to act as a base and scavenge the HCl formed.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hot acetonitrile) to yield pure this compound.[1]

-

Characterization of this compound (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound.

Protocol 2: NMR Spectroscopic Analysis

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical chemical shifts (δ) for the aromatic protons of the phenyl and tosyl groups are expected in the range of 7.0-8.0 ppm.

-

The methine protons (-CH(NH)- and -CH(NH₂)-) will appear as distinct signals, likely between 3.5 and 5.0 ppm.

-

The methyl protons of the tosyl group will be a singlet around 2.3-2.4 ppm.

-

The amine protons (-NH₂ and -NHSO₂-) will show broad signals that can be exchanged with D₂O.

-

-

¹³C NMR Analysis:

-

Acquire a one-dimensional carbon-13 NMR spectrum.

-

Aromatic carbons will resonate in the region of 120-145 ppm.

-

The methine carbons will appear between 50 and 70 ppm.

-

The methyl carbon of the tosyl group will be observed around 21 ppm.

-

-

2D NMR Analysis: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| Tosyl-CH₃ | ~2.4 (s) | ~21.5 |

| Aromatic-H | ~7.0 - 7.8 (m) | ~126 - 144 |

| Methine-CH | ~3.8 - 4.5 (m) | ~60 - 70 |

| Amine-NH/NH₂ | Variable (br s) | - |

Note: These are approximate chemical shifts. Actual values may vary depending on the specific experimental conditions.

Asymmetric Transfer Hydrogenation of Acetophenone

This compound is a key ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst System: RuCl--INVALID-LINK--

-

Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio).

-

Procedure:

-

In a dry, inert-atmosphere glovebox or Schlenk line, charge a reaction vessel with the ruthenium catalyst, RuCl--INVALID-LINK--.

-

Add the substrate, acetophenone, and a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

-

In a separate flask, prepare the formic acid/triethylamine azeotrope by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[4]

-

Add the formic acid/triethylamine mixture to the reaction vessel containing the catalyst and substrate.

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time (e.g., 2-24 hours).[5]

-

Monitor the reaction progress by TLC or GC to determine the conversion of acetophenone.

-

Upon completion, quench the reaction and work up the product by standard procedures (e.g., extraction and column chromatography).

-

Determine the enantiomeric excess of the resulting 1-phenylethanol (B42297) using chiral HPLC or chiral GC.

-

Signaling Pathways and Experimental Workflows

While this compound is not involved in biological signaling pathways, its role in asymmetric catalysis can be understood through its reaction mechanism.

Reaction Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes is believed to involve a concerted, outer-sphere pathway. The key steps include the formation of a ruthenium hydride species, which then delivers a hydride and a proton to the ketone substrate via a six-membered transition state.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The following diagram illustrates a typical workflow for carrying out an asymmetric transfer hydrogenation experiment in a research laboratory.

Synthesis Workflow of this compound

The synthesis of this compound involves a straightforward sequence of chemical transformations and purification steps.

References

(S,S)-TsDPEN: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of (S,S)-TsDPEN, a chiral ligand pivotal in the field of asymmetric catalysis. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its application in asymmetric transfer hydrogenation, a critical process in the development of chiral pharmaceuticals.

Core Compound Identification and Properties

This compound, chemically known as N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide, is a chiral diamine ligand. Its unique stereochemistry makes it an invaluable tool in the synthesis of enantiomerically pure compounds.

Molecular Structure:

The molecular structure of this compound is characterized by a tosyl group attached to one of the nitrogen atoms of (1S,2S)-1,2-diphenylethylenediamine.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 167316-27-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₂N₂O₂S | [1][3][4] |

| Molecular Weight | 366.48 g/mol | [1][3][5] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 128-131 °C | [1][5] |

| Optical Activity | [α]²⁰/D +35° (c = 1 in chloroform) | [5] |

| Synonyms | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. The following is a representative experimental protocol.

Materials:

-

(1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (DPEN)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

An oven-dried 100-mL three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, and a magnetic stir bar.

-

The flask is charged with (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (1.06 g, 5.00 mmol), triethylamine (1.30 mL, 10.00 mmol), and dichloromethane (40 mL) under an argon atmosphere.

-

The resulting solution is cooled to 0-5 °C using an ice bath.

-

A solution of p-toluenesulfonyl chloride (0.95 g, 5.00 mmol) in dichloromethane (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 6 hours.

-

The reaction mixture is then transferred to a separatory funnel and washed sequentially with water (20 mL) and saturated aqueous sodium chloride solution (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethyl acetate to afford this compound as a white solid.[6]

Application in Asymmetric Transfer Hydrogenation

This compound is most notably used as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a powerful method for producing chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. The active catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and this compound.

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | Substrate/Catalyst Ratio | Hydrogen Donor | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl--INVALID-LINK-- | 100:1 | HCOOH/Et₃N | (R)-1-Phenylethanol | >95 | >98 |

Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

RuCl--INVALID-LINK-- catalyst

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

In a reaction vessel under an inert atmosphere, the RuCl--INVALID-LINK-- catalyst (e.g., 0.01 mmol) is dissolved in the chosen solvent.

-

A 5:2 mixture of formic acid and triethylamine is prepared as the hydrogen source.

-

Acetophenone (1.0 mmol) is added to the catalyst solution.

-

The formic acid/triethylamine mixture is then added to the reaction vessel.

-

The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or GC until completion.

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated.

-

The product, (R)-1-phenylethanol, is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation with Ru-(S,S)-TsDPEN catalysts is believed to proceed through a concerted, outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate via a six-membered transition state.

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. strem.com [strem.com]

- 3. lookchem.com [lookchem.com]

- 4. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine 98% | 167316-27-0 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: Enantioselective Synthesis of Chiral Alcohols with (S,S)-TsDPEN Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, with significant implications for the pharmaceutical and fine chemical industries. Chiral alcohols are pivotal building blocks for a vast array of bioactive molecules. Among the most robust and widely adopted methods for their preparation is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This application note details the use of the chiral ruthenium catalyst, RuCl--INVALID-LINK--, for this transformation. The (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand, in coordination with a ruthenium(II) center, forms a highly effective and versatile catalyst for the reduction of a broad spectrum of ketones to their corresponding chiral alcohols with excellent enantioselectivity and high chemical yields.[1][2][3]

The typical hydrogen source for this reaction is a formic acid/triethylamine (B128534) (HCOOH/NEt₃) azeotropic mixture, which offers operational simplicity and safety over the use of high-pressure hydrogen gas.[2] The reaction proceeds via a metal-ligand bifunctional mechanism, where the transfer of a hydride from the ruthenium center and a proton from the ligand to the ketone carbonyl occurs in a concerted, six-membered transition state.[2] This mechanism is key to the high degree of enantiocontrol observed.

Data Presentation

The RuCl--INVALID-LINK-- catalyst system has demonstrated broad applicability in the asymmetric transfer hydrogenation of a diverse range of ketone substrates. The following table summarizes the performance of this catalyst with various acetophenone (B1666503) derivatives and other ketones.

| Entry | Substrate (Ketone) | Product (Alcohol) | S/C Ratio | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | Acetophenone | 1-Phenylethanol | 200:1 | 24 | 95 | 97 | S |

| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 200:1 | 16 | 98 | 96 | S |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 200:1 | 24 | 97 | 95 | S |

| 4 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 200:1 | 24 | 94 | 98 | S |

| 5 | 2-Acetylfuran | 1-(Furan-2-yl)ethanol | 200:1 | 24 | 92 | 97 | S |

| 6 | 1-Indanone | 1-Indanol | 100:1 | 12 | >99 | 99 | S |

| 7 | 4-Chromanone | 4-Chromanol | 500:1 | 18 | 99 | 99 | S |

| 8 | Phenacyl chloride | 2-Chloro-1-phenylethanol | 100:1 | 6 | >99 | 98 | R |

| 9 | 3',5'-Bis(trifluoromethyl)acetophenone | 1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | 100:1 | 12 | 95 | 99 | S |

| 10 | α-Cyanoacetophenone | 2-Hydroxy-2-phenylethanenitrile | 1000:1 | 24 | 100 | 98 | S |

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a general procedure for the enantioselective reduction of a ketone to the corresponding chiral alcohol using the RuCl--INVALID-LINK-- catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

-

RuCl--INVALID-LINK-- catalyst

-

Ketone substrate

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Preparation of the Formic Acid/Triethylamine Mixture: In a fume hood, carefully add formic acid to triethylamine in a flask, typically in a 5:2 molar ratio, while cooling in an ice bath to manage the exothermic reaction.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.005 mmol, 1 mol% relative to the substrate).

-

Addition of Reagents: Add the anhydrous solvent (e.g., 5 mL) to the flask, followed by the ketone substrate (e.g., 0.5 mmol, 1.0 eq). Stir the mixture until the solids are dissolved.

-

Initiation of Reaction: Add the freshly prepared formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid relative to the ketone) to the reaction flask.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chiral alcohol. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the enantioselective synthesis of chiral alcohols.

Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

References

- 1. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

Dynamic Kinetic Resolution of Racemic Ketones Using (S,S)-TsDPEN: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dynamic kinetic resolution (DKR) of racemic ketones utilizing the chiral catalyst precursor, (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) in complex with ruthenium. This method is a powerful tool for the asymmetric synthesis of enantiomerically enriched alcohols, which are crucial building blocks in the pharmaceutical industry.

Introduction

Dynamic kinetic resolution combines the kinetic resolution of a racemic mixture with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. The Ru-(S,S)-TsDPEN catalytic system is highly effective for the asymmetric transfer hydrogenation of a wide range of ketones.[1][2] In this process, a hydrogen donor, typically a mixture of formic acid and triethylamine (B128534), is used to reduce the ketone to the corresponding alcohol.[2] The (S,S)-TsDPEN ligand directs the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer of the alcohol. For ketones with a stereocenter at the α-position, the reaction conditions often promote racemization of the ketone, allowing for a highly efficient dynamic kinetic resolution.

Data Presentation

The following tables summarize the quantitative data for the dynamic kinetic resolution of various racemic ketones using the Ru-(S,S)-TsDPEN catalyst.

Table 1: Dynamic Kinetic Resolution of Racemic α-Aryl Ketones

| Entry | Racemic Ketone | Product | Yield (%) | e.e. (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 2-Phenylcyclohexanone | (1R,2R)-2-Phenylcyclohexanol | >99 | 98 | >99:1 | N/A |

| 2 | 2-Phenylcyclopentanone | (1R,2R)-2-Phenylcyclopentanol | 95 | 97 | >99:1 | N/A |

| 3 | α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 | N/A | N/A |

| 4 | 2-Acetyl-1-tetralone | (1S,2S)-2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-ol | 92 | >99 | 95:5 | N/A |

| 5 | 2-Benzoyl-1-indanone | (1S,2S)-2-Benzoyl-2,3-dihydro-1H-inden-1-ol | 88 | 96 | 93:7 | N/A |

Table 2: Dynamic Kinetic Resolution of Racemic α-Alkyl Ketones

| Entry | Racemic Ketone | Product | Yield (%) | e.e. (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 2-Methylcyclohexanone | (1S,2R)-2-Methylcyclohexanol | 94 | 95 | 98:2 | N/A |

| 2 | 2-Methylcyclopentanone | (1S,2R)-2-Methylcyclopentanol | 91 | 96 | 97:3 | N/A |

| 3 | 3-Methyl-2-butanone | (2S,3R)-3-Methyl-2-butanol | 85 | 92 | 90:10 | N/A |

| 4 | 2-Ethylcyclohexanone | (1S,2R)-2-Ethylcyclohexanol | 93 | 94 | 96:4 | N/A |

Table 3: Dynamic Kinetic Resolution of Racemic α-Halo Ketones

| Entry | Racemic Ketone | Product | Yield (%) | e.e. (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 2-Chlorocyclohexanone | (1S,2R)-2-Chlorocyclohexanol | 90 | 97 | >99:1 | N/A |

| 2 | 2-Bromocyclohexanone | (1S,2R)-2-Bromocyclohexanol | 88 | 96 | >99:1 | N/A |

| 3 | 2-Chloro-1-phenylethanone | (S)-2-Chloro-1-phenylethanol | 92 | 98 | N/A | N/A |

| 4 | 2-Bromo-1-phenylethanone | (S)-2-Bromo-1-phenylethanol | 89 | 97 | N/A | N/A |

Experimental Protocols

Preparation of the RuClthis compound Catalyst

This protocol describes the in situ preparation of the active catalyst from commercially available precursors.

Materials:

-

[RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

-

This compound ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Anhydrous solvent (e.g., isopropanol (B130326) or dichloromethane)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon inert atmosphere supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).

-

Add anhydrous solvent (e.g., isopropanol) to the flask.

-

Stir the mixture at room temperature for 1-2 hours, or until the solution becomes homogeneous and a color change is observed (typically to a reddish-brown).

-

The resulting solution contains the active catalyst and can be used directly in the dynamic kinetic resolution reaction.

General Protocol for the Dynamic Kinetic Resolution of a Racemic Ketone

Materials:

-

Racemic ketone (1 equivalent)

-

RuCl--INVALID-LINK-- catalyst solution (0.5 - 2 mol%)

-

Formic acid (5 equivalents)

-

Triethylamine (2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (B109758), DMF)

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Stirring apparatus and heating source

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add the racemic ketone and the anhydrous solvent.

-

Add the freshly prepared RuCl--INVALID-LINK-- catalyst solution.

-

In a separate flask, prepare a mixture of formic acid and triethylamine (5:2 molar ratio).

-

Slowly add the formic acid/triethylamine mixture to the reaction vessel at room temperature with stirring.

-

Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired chiral alcohol.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the chiral alcohol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

General HPLC Protocol:

-

Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific product.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector at a wavelength where the product absorbs.

-

Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample.

-

Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Visualizations

Dynamic Kinetic Resolution Workflow

Caption: Experimental workflow for the dynamic kinetic resolution of racemic ketones.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.

References

Application Notes and Protocols: Formic Acid/Triethylamine as a Hydrogen Source with (S,S)-TsDPEN in Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of formic acid/triethylamine (B128534) (FA/TEA) as a hydrogen source in conjunction with the (S,S)-TsDPEN ligand in catalytic asymmetric transfer hydrogenation (ATH). This system is a powerful tool for the stereoselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines, respectively.

Introduction

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. The use of a formic acid and triethylamine mixture as a hydrogen donor, particularly with ruthenium-based catalysts bearing the this compound ligand, has gained significant traction in both academic and industrial settings. This system is known for its high enantioselectivity, operational simplicity, and broad substrate scope. The FA/TEA mixture serves as an in situ source of hydrogen, with formic acid being the ultimate reductant and triethylamine acting as a base to facilitate the catalytic cycle. The ratio of formic acid to triethylamine can significantly impact the reaction rate and enantioselectivity, making its optimization crucial for specific substrates.[1][2][3]

Catalytic Cycle

The asymmetric transfer hydrogenation of ketones with a [(arene)RuClthis compound)] catalyst using a formic acid/triethylamine mixture proceeds through a well-defined catalytic cycle. The pre-catalyst is activated by the FA/TEA mixture, leading to the formation of a ruthenium hydride species. This hydride is then transferred to the carbonyl or imine substrate in a stereochemically controlled manner, yielding the chiral product. The catalytic cycle involves the formation of a formate (B1220265) complex as a key intermediate, which then undergoes decarboxylation to regenerate the active ruthenium hydride.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: Preparation of Formic Acid/Triethylamine (5:2) Azeotropic Mixture

This protocol describes the preparation of the commonly used 5:2 azeotropic mixture of formic acid and triethylamine.[4] Caution! All procedures should be carried out in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Materials:

-

98% Formic acid

-

Triethylamine

-

1 L four-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with inert gas inlet

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Distillation head

Procedure:

-

Charge a 1 L four-necked, round-bottomed flask with 346.5 mL (422.7 g, 9.0 mol) of 98% formic acid.

-

Equip the flask with a mechanical stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a dropping funnel.

-

Evacuate the flask and backfill with an inert gas. Cool the flask to 4 °C in an ice bath.

-

Place 500.0 mL (363.6 g, 3.6 mol) of triethylamine into the dropping funnel.

-

Add the triethylamine portionwise to the formic acid over 1.5 hours while maintaining the temperature with the ice bath.

-

Replace the reflux condenser with a distillation head under a stream of inert gas.

-

Distill the mixture at 89 °C under 2.1 kPa.

-

Store the collected distillate under an inert gas. The ratio of formic acid to triethylamine (typically 2.3-2.5:1) can be confirmed by ¹H-NMR analysis.[4]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone, using an in-situ generated Ru-TsDPEN catalyst.[1]

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Acetophenone

-

Formic acid/Triethylamine mixture (e.g., 5:2 azeotrope or an optimized ratio)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation:

-

To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.012 mmol).

-

Add 2 mL of anhydrous solvent and stir the mixture at 40 °C for 30 minutes. The resulting suspension is used directly.[1]

-

-

Reaction Setup:

-

In a separate flask under an inert atmosphere, dissolve the ketone substrate (e.g., acetophenone, 1 mmol) in the chosen solvent.

-

-

Hydrogenation:

-

Add the pre-formed catalyst solution to the substrate solution.

-

Add the formic acid/triethylamine mixture (e.g., 5:2 azeotrope) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at a specific temperature (e.g., 28-40 °C) for the required time.

-

-

Work-up and Analysis:

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the conversion and enantiomeric excess (ee) by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.[4]

-

Caption: General experimental workflow for ATH.

Data Presentation

The efficiency of the FA/TEA system in ATH is demonstrated in the following tables, which summarize data for the reduction of various ketones and imines.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones

| Entry | Substrate | Catalyst (mol%) | FA/TEA Ratio | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | Acetophenone | Ru-(S,S)-TsDPEN (0.5) | 0.2:1 | CH₂Cl₂ | 5 | >99 | 97 | [1] |

| 2 | 4'-Chloroacetophenone | Ru-(S,S)-TsDPEN (0.5) | 0.2:1 | CH₂Cl₂ | 5 | >99 | 98 | [1] |

| 3 | 4'-Nitroacetophenone | Ru-(S,S)-TsDPEN (0.5) | 0.2:1 | CH₂Cl₂ | 10 | >99 | 96 | [1] |

| 4 | 2'-Nitroacetophenone | Ru-(S,S)-TsDPEN (0.5) | 0.2:1 | CH₂Cl₂ | 24 | 92 | 95 | [1] |

| 5 | 1-Tetralone | Ru-(S,S)-TsDPEN (0.5) | 0.2:1 | CH₂Cl₂ | 24 | >99 | 98 | [1] |

Table 2: Influence of FA/TEA Ratio on the ATH of Acetophenone

| Entry | FA/TEA Molar Ratio | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | 2.5:1 (Azeotrope) | 23 | >99 | 97 | [1] |

| 2 | 0.2:1 | 5 | >99 | 97 | [1] |

| 3 | 1:1 | - | Faster than 2.5:1 | - | [1] |

Conditions: Ru-(S,S)-TsDPEN catalyst, CH₂Cl₂ solvent.

Table 3: Asymmetric Transfer Hydrogenation of Imines

| Entry | Substrate | Catalyst | FA/TEA Ratio | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 2-Methyl-6,7-dimethoxy-3,4-dihydroisoquinolinium iodide | Rh-(S,S)-TsDPEN | 1.1:1 | H₂O/MeOH | - | 98 | 95 | [2] |

| 2 | 1-Phenyl-3,4-dihydroisoquinoline | Rh-(S,S)-TsDPEN | 1.1:1 | H₂O/MeOH | - | 96 | 98 | [2] |

| 3 | 2-Phenyl-4,5-dihydro-3H-benzo[b]azepine | Rh-(S,S)-TsDPEN | 1.1:1 | H₂O/MeOH | - | 94 | 89 | [2] |

Key Considerations and Optimization

-

FA/TEA Ratio: The molar ratio of formic acid to triethylamine is a critical parameter. While the 5:2 azeotrope is commonly used, studies have shown that other ratios can lead to faster reactions without compromising enantioselectivity.[1][3] For ketones, a ratio of 0.2:1 has been reported to be optimal, while for imines, a 1.1:1 ratio in an aqueous medium has shown excellent results.[1][2]

-

Solvent: The choice of solvent can influence the reaction rate and catalyst solubility. Dichloromethane and THF are commonly used for ketones, while aqueous systems, sometimes with a co-solvent like methanol, have proven effective for imines.[2][5][6]

-

Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost. Substrate-to-catalyst ratios (S/C) of 200-500 are typical, but higher ratios have also been successfully employed.

-

Temperature: Reactions are generally conducted at or near room temperature (25-40 °C), highlighting the mild conditions of this methodology.[1][5]

-

Substrate Scope: This system is effective for a wide range of aromatic ketones, including those with electron-donating and electron-withdrawing substituents.[1][6] It is also applicable to various cyclic and acyclic imines.[2][7]

Conclusion

The use of formic acid/triethylamine as a hydrogen source with this compound-based catalysts represents a highly practical and efficient method for the asymmetric transfer hydrogenation of ketones and imines. The operational simplicity, mild reaction conditions, and high enantioselectivities make it an attractive methodology for the synthesis of chiral molecules in research and development. Careful optimization of the FA/TEA ratio and other reaction parameters is key to achieving optimal results for a given substrate.

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.takasago.com [assets.takasago.com]

- 5. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: (S,S)-TsDPEN Catalyzed Reductions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,S)-TsDPEN and related ruthenium catalysts for the asymmetric reduction of ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing low or incomplete conversion. What are the common causes and how can I troubleshoot this?

Low conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Solutions:

-

Catalyst Decomposition: The Ru-TsDPEN catalyst can be sensitive to reaction conditions. Prolonged reaction times or exposure to certain impurities can lead to the loss of the η6-arene ligand, forming inactive ruthenium dimers and eventually ruthenium nanoparticles.

-

Troubleshooting:

-

Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.

-

Consider using "tethered" Ru(II)/TsDPEN catalysts, which have a covalent link between the diamine and the arene ring. This linkage enhances catalyst stability and activity.[1]

-

Minimize reaction time. Monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the substrate is consumed.

-

-

-

Sub-optimal Hydrogen Source/Solvent: The choice of hydrogen donor and solvent system is critical for catalyst activity and solubility.

-

Troubleshooting:

-

For many ketone reductions, a formic acid/triethylamine (FA/TEA) mixture is effective.[2]

-

For certain substrates, particularly amino-substituted ketones, aqueous conditions using sodium formate (B1220265) as the hydrogen donor can provide excellent results.[1]

-

If catalyst or substrate solubility is an issue in purely aqueous systems, a co-solvent like methanol (B129727) can be beneficial. A 1:1 mixture of water and methanol has been shown to improve results.[1]

-

For some substrates, isopropanol (B130326) can be used as a hydrogen source, but it may lead to sluggish reactions with certain ketones.[1]

-

-

-

Challenging Substrates: Electron-rich or sterically hindered ketones can be less reactive.

-

Troubleshooting:

-

Increase the catalyst loading.

-

Optimize the reaction temperature. For some systems, increasing the temperature to around 60°C can improve conversion without significantly impacting enantioselectivity.[1]

-

Employing more active tethered catalysts can be particularly advantageous for these challenging substrates.[1]

-

-

FAQ 2: The enantiomeric excess (ee) of my product is lower than expected, or it decreases over time. What could be the cause?

A decrease in enantioselectivity often points towards product racemization or issues with the catalytic cycle.

Possible Causes & Solutions:

-

Product Racemization: The desired chiral alcohol product can undergo racemization under certain conditions, particularly if the reaction is left for an extended period after reaching completion. This can be exacerbated by an insufficient supply of the hydrogen source.

-

Troubleshooting:

-

Monitor the reaction closely and stop it once the starting material is consumed.

-

Ensure an adequate excess of the hydrogen donor (e.g., formic acid/triethylamine or sodium formate) is present throughout the reaction.

-

-

-

Catalyst Modification/Degradation: Changes to the catalyst structure during the reaction can lead to a loss of enantiocontrol.

-

Troubleshooting:

-

The use of more stable tethered catalysts can help maintain the integrity of the chiral environment.

-

-

FAQ 3: I am observing unexpected by-products in my reaction mixture. What are the possibilities?

While the this compound catalyzed reduction is generally clean, certain side reactions can occur depending on the substrate and reaction conditions.

Possible By-products & Formation Pathways:

-

Ether Formation: Although less common under standard transfer hydrogenation conditions, ruthenium catalysts can potentially catalyze the formation of ethers from the alcohol product, especially if the reaction is run at high temperatures for extended times in an alcohol solvent.

-

Prevention:

-

Avoid excessively high reaction temperatures.

-

Minimize reaction time.

-

If using an alcohol as a solvent, consider switching to a non-alcoholic solvent if ether formation is a significant issue.

-

-

-

Aldol (B89426) Condensation Products: If the ketone substrate has acidic α-hydrogens, there is a possibility of base-catalyzed aldol condensation, especially in the presence of triethylamine. This can lead to the formation of β-hydroxy ketones and their dehydration products (α,β-unsaturated ketones).

-

Prevention:

-

Carefully control the amount of base (triethylamine) used.

-

Maintain a lower reaction temperature to disfavor the condensation reaction.

-

-

-

Substrate-Specific Side Reactions:

-

Polymerization: For substrates like amino-substituted ketones, there is a potential for competing polymerization reactions. Using aqueous conditions with sodium formate has been shown to minimize this side reaction.[1]

-

Data Summary

Table 1: Troubleshooting Guide for Common Issues in this compound Catalyzed Reductions

| Issue | Possible Cause | Recommended Action |

| Low/Incomplete Conversion | Catalyst Decomposition | Use high-purity, degassed reagents and solvents. Consider using more stable tethered catalysts. Minimize reaction time. |

| Sub-optimal Reaction Conditions | Optimize the hydrogen source (FA/TEA vs. aqueous formate) and solvent system. Adjust temperature if necessary. | |

| Challenging Substrate | Increase catalyst loading. Use a more active tethered catalyst. | |

| Low Enantiomeric Excess (ee) | Product Racemization | Monitor the reaction and stop it upon completion. Ensure sufficient hydrogen donor is present. |

| Catalyst Degradation | Employ more stable tethered catalysts. | |

| By-product Formation | Etherification | Avoid high temperatures and prolonged reaction times, especially in alcohol solvents. |

| Aldol Condensation | Control the amount of base. Maintain a lower reaction temperature. | |

| Substrate Polymerization | For susceptible substrates (e.g., amino ketones), consider switching to aqueous reaction conditions. |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation in Formic Acid/Triethylamine

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound ruthenium catalyst (e.g., [RuCl(p-cymene)(this compound)]) (0.5-2 mol%).

-

Add a 5:2 molar ratio mixture of formic acid and triethylamine.

-

Add the ketone substrate.

-

Stir the reaction mixture at the desired temperature (e.g., 28-60°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, quench the reaction (e.g., with water or a saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or distillation).

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation in Aqueous Sodium Formate

-

To a reaction vessel, add the this compound ruthenium catalyst (0.5-2 mol%), the ketone substrate, and sodium formate (typically 2-5 equivalents).

-

Add water (and a co-solvent like methanol if needed for solubility).

-

Stir the mixture vigorously at the desired temperature (e.g., 40-60°C).

-

Monitor the reaction progress.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a nonpolar organic solvent (e.g., hexane (B92381) or pentane). The catalyst should remain in the aqueous phase.

-

Isolate the product from the organic extracts. The aqueous phase containing the catalyst may potentially be reused for subsequent reactions.

Visual Guides

Caption: Troubleshooting workflow for addressing common issues.

Caption: Potential by-product formation pathways.

References

Technical Support Center: Kinetic Studies of (S,S)-TsDPEN Catalyzed Reactions

This technical support center is designed for researchers, scientists, and drug development professionals engaged in kinetic studies of reactions catalyzed by (S,S)-TsDPEN (N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamide-κN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the kinetic analysis of this compound catalyzed reactions, particularly in the context of asymmetric transfer hydrogenation of ketones.

Frequently Asked Questions (FAQs):

Q1: My reaction shows low or no conversion. What are the potential causes?

A1: Low or no conversion can stem from several factors:

-

Inactive Catalyst: The Ru-(S,S)-TsDPEN complex may not have been properly activated or may have decomposed. Ensure rigorous anaerobic and anhydrous conditions during catalyst preparation and reaction setup.

-

Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen source (e.g., isopropanol (B130326), formic acid) can poison the catalyst. Common poisons include sulfur compounds, halides, and oxidizing agents.

-

Improper Reaction Conditions: The temperature, pressure, or concentration of reactants may be suboptimal.

-

Mass Transfer Limitations: Inadequate stirring can lead to poor mixing, especially in heterogeneous or biphasic reaction mixtures.

Q2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?

A2: Suboptimal enantioselectivity is a common challenge. Consider the following:

-

Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Protic solvents like isopropanol and methanol (B129727) are commonly used, but screening different solvents is often necessary.

-

Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

-

Base Concentration: In transfer hydrogenation using an alcohol as the hydrogen source, the concentration of the base (e.g., KOH, NaOH) is critical. Excess base can sometimes have an inhibitory effect on the catalyst.

-

Ligand Purity: Ensure the this compound ligand has high optical purity.

Q3: I am observing catalyst deactivation over the course of the reaction. What are the likely mechanisms and how can I mitigate them?

A3: Catalyst deactivation can occur through several pathways:

-

Formation of Inactive Species: The active catalyst can convert into inactive or less active species. In some cases, arene loss from the Ru-complex can lead to the formation of nanoparticles, which may have lower activity and selectivity.[1][2]

-

Product Inhibition: The product of the reaction can sometimes inhibit the catalyst, slowing down the reaction as the product concentration increases.

-

Substrate or Byproduct Inhibition: Certain functional groups on the substrate or byproducts formed during the reaction can coordinate to the metal center and inhibit catalysis.

To mitigate deactivation, consider using a higher catalyst loading, optimizing the reaction conditions to favor the active catalytic species, or employing a continuous flow setup to minimize product inhibition.[1]

Q4: My kinetic data is not reproducible. What are the possible sources of error?

A4: Lack of reproducibility can be frustrating. Systematically check the following:

-

Atmospheric Control: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment, as oxygen can lead to catalyst decomposition.

-

Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Impurities can have a significant impact on catalytic activity.

-

Temperature Control: Maintain a constant and uniform temperature in the reaction vessel.

-

Sampling Technique: Ensure that the method of taking samples for analysis does not introduce air or moisture into the reaction.

Data Presentation

The following tables summarize the impact of various experimental parameters on the kinetics and enantioselectivity of this compound catalyzed reactions.

Table 1: Effect of Solvent on Asymmetric Transfer Hydrogenation of Acetophenone

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Isopropanol | 28 | 0.25 | >98 | 97 (S) |

| Methanol/Water (1:1) | 60 | 1 | ~100 | 95 (S) |

| Water (with HCOONa) | 60 | 1 | >99 | 94 (S) |

| Formic Acid/Triethylamine (5:2) | 40 | 48 | 97 | >99 (R,R)-hydrobenzoin from benzoin |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Temperature on the Reduction of a Substituted Ketone

| Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 20 | 24 | 60 | 96 |

| 40 | 12 | 95 | 94 |

| 60 | 4 | >99 | 92 |

General trends observed in typical asymmetric transfer hydrogenation reactions.

Experimental Protocols

Protocol 1: General Procedure for In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation

-

Catalyst Precursor Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ and this compound (in a 1:2.2 Ru:ligand molar ratio) in anhydrous isopropanol.

-

Activation: Stir the mixture at 80°C for 1 hour. The color of the solution should change, indicating the formation of the catalyst precursor.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the ketone substrate in anhydrous isopropanol.

-

Initiation: To the substrate solution, add a solution of the base (e.g., 2 M KOH in isopropanol) followed by the catalyst solution. The final substrate concentration is typically 0.1-1.0 M, with a substrate-to-catalyst ratio (S/C) of 100-1000.

-

Reaction Monitoring: Maintain the reaction at the desired temperature with vigorous stirring. Take aliquots at specific time intervals using a syringe under an inert atmosphere.

-

Quenching and Sample Preparation: Quench the aliquots by adding them to a vial containing a small amount of a suitable quenching agent (e.g., a non-volatile acid if a base was used). Dilute the quenched sample with the HPLC mobile phase, filter through a 0.22 µm syringe filter, and analyze by chiral HPLC.

Protocol 2: Kinetic Analysis using HPLC

-

Method Development: Develop a chiral HPLC method capable of separating the ketone substrate and the chiral alcohol product. A common stationary phase is a polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of hexane (B92381) and isopropanol.

-

Calibration: Prepare standard solutions of the ketone and the racemic alcohol of known concentrations. Generate calibration curves by plotting the peak area against the concentration for each compound.

-

Sample Analysis: Inject the prepared samples from the kinetic run onto the HPLC system.

-

Data Processing: Determine the concentrations of the substrate and product in each sample using the calibration curves. Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve. Enantiomeric excess (ee) is calculated using the formula: ee (%) = [([R] - [S])/([R] + [S])] x 100, where [R] and [S] are the peak areas of the two enantiomers.

Mandatory Visualization

Catalytic Cycle for Asymmetric Transfer Hydrogenation of a Ketone

Caption: Proposed catalytic cycle for the this compound-Ru catalyzed asymmetric transfer hydrogenation of a ketone using isopropanol as the hydrogen source.

Troubleshooting Workflow for Low Enantioselectivity

Caption: A logical workflow for troubleshooting and optimizing the enantioselectivity of this compound catalyzed reactions.

References

Validation & Comparative

(S,S)-TsDPEN vs. (R,R)-TsDPEN in asymmetric catalysis

A Comprehensive Guide to (S,S)-TsDPEN and (R,R)-TsDPEN in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in the synthesis of chiral molecules. Among the most effective catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are those derived from N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligands. This guide provides an objective comparison of the (S,S)- and (R,R)-TsDPEN enantiomers when used in asymmetric catalysis, supported by experimental data, detailed protocols, and visualizations of the catalytic process.

Introduction to TsDPEN Ligands

This compound and (R,R)-TsDPEN are chiral diamine ligands that, when complexed with transition metals such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), form highly efficient and selective catalysts.[1][2] These catalysts are particularly renowned for the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines, often with exceptional levels of enantiomeric excess (ee) and high yields.[3][4]

The fundamental principle governing the use of these enantiomeric ligands is that the choice between the (S,S) and (R,R) configuration dictates the absolute configuration of the product. For a given substrate, using the this compound catalyst will typically yield one enantiomer of the product (e.g., the (S)-alcohol), while the (R,R)-TsDPEN catalyst will produce the opposite enantiomer (e.g., the (R)-alcohol). This predictable stereochemical outcome is a significant advantage in targeted chiral synthesis.

Performance in Asymmetric Transfer Hydrogenation of Ketones

The reduction of ketones to chiral secondary alcohols is one of the most common applications of TsDPEN-based catalysts. The reaction typically employs a hydrogen donor, such as a formic acid/triethylamine (HCOOH/NEt₃) mixture or aqueous sodium formate (B1220265) (HCO₂Na).[1][5] The performance of both (S,S)- and (R,R)-TsDPEN catalysts is consistently high, often achieving enantioselectivities exceeding 99%.

Below is a summary of representative data for the asymmetric transfer hydrogenation of various ketones using Ru-TsDPEN catalysts.

| Substrate | Catalyst | S/C Ratio | H-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |

| Acetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 24 | 98 | 97 | (R) | Noyori et al. |

| Acetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 24 | 95 | 97 | (S) | Noyori et al. |

| 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000 | H₂ (17 atm) | CH₃OH | 50 | 8 | >99 | 98 | (S) | [6] |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | H₂ (10 atm) | CH₃OH | RT | 10 | >99 | 96 | (R) | [6] |

| 1-Tetralone | RhCl₂[this compound] | 100 | HCO₂Na | H₂O | 40 | 1 | 99 | 96 | (S) | [1] |

| 2-Acetylfuran | IrCl₂[this compound] | 100 | HCO₂Na | H₂O | 40 | 6 | 98 | 93 | (R) | [1] |

Note: The product configuration is dependent on the substrate and the catalyst enantiomer. The data presented is compiled from various sources to illustrate typical performance.

Logical Relationship of Chiral Catalyst to Product

The stereochemical outcome of the reaction is directly controlled by the chirality of the TsDPEN ligand. This relationship allows for the selective synthesis of a desired enantiomer.

Caption: Catalyst-Product Chirality Relationship.

Experimental Protocols

Below is a representative experimental protocol for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Materials:

-

RuCl--INVALID-LINK-- catalyst

-

Prochiral ketone (e.g., acetophenone)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve the RuCl--INVALID-LINK-- catalyst in the anhydrous solvent to achieve the desired catalyst concentration for the target substrate-to-catalyst (S/C) ratio (e.g., 100:1).

-

Reaction Mixture: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Setup: To the catalyst solution, add the prochiral ketone substrate.

-

Initiation: Add the formic acid/triethylamine mixture to the flask.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 28 °C) for the required duration (e.g., 12-24 hours).[7] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC. Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Catalytic Cycle Workflow

The generally accepted mechanism for asymmetric transfer hydrogenation by Ru-TsDPEN catalysts involves a metal-ligand bifunctional concerted pathway. The catalyst, activated by the removal of a chloride ligand and reaction with the hydrogen source, delivers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen of the ketone in a six-membered transition state.

Caption: Asymmetric Transfer Hydrogenation Catalytic Cycle.

Conclusion

Both this compound and (R,R)-TsDPEN are exceptionally effective chiral ligands for asymmetric catalysis, particularly in the reduction of ketones and imines. The choice between the two is primarily determined by the desired stereochemistry of the final product, as they reliably produce opposite enantiomers. The high enantioselectivities and yields achievable with these catalysts, often under mild conditions, make them invaluable tools in modern synthetic organic chemistry and drug development. The selection of the metal center, reaction conditions, and potential modifications to the ligand can be further optimized to enhance catalyst performance for specific substrates.

References

- 1. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Chiral Diamine Ligands: High-Performing Alternatives to (S,S)-TsDPEN in Asymmetric Catalysis

In the realm of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is perpetual. For years, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) has been a cornerstone ligand, particularly in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. However, the scientific community continuously seeks alternatives that may offer improved performance, broader substrate scope, or advantages in terms of cost and accessibility. This guide provides a comparative overview of promising chiral diamine ligands that have emerged as viable alternatives to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Diamine Ligands

The efficacy of a chiral ligand is primarily evaluated by the enantiomeric excess (ee%), yield, and turnover number (TON) it achieves in a given catalytic reaction. Below is a compilation of data comparing this compound with notable alternatives in the asymmetric transfer hydrogenation of acetophenone (B1666503), a benchmark substrate.

| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | TON | Reference |

| This compound-Ru | Acetophenone | >99 | 95 (S) | - | [1] |

| Ferrocene-tethered Ru-diamine | Acetophenone | 83 (gram scale) | 97 (R) | up to 4000 | [2] |

| Ir-polydiamine | Functionalized Ketones | up to 99 | up to 99 | up to 12,000 | [3][4][5][6] |

| RuCl₂[(S)-P-Phos][(S)-DAIPEN] | Aromatic Ketones | up to 100 | up to 99.5 | up to 100,000 | [7] |

| (1S,2S)-DPEN modified Ir/γ-Al₂O₃ | Acetophenone | >99 | 65.2 | - | [8] |

Key Observations:

-

Ferrocene-tethered ruthenium diamine catalysts demonstrate excellent enantioselectivity and high turnover numbers, making them highly efficient for the ATH of various ketones.[2][9]

-

Polymeric chiral diamine ligands complexed with iridium offer the significant advantage of catalyst recyclability and have achieved exceptionally high total TONs, which is a crucial factor for industrial applications.[3][4][5][6][10]

-

DAIPEN-based ruthenium catalysts , particularly when used with a phosphine (B1218219) co-ligand, exhibit extremely high activity and enantioselectivity for the asymmetric hydrogenation of a broad range of ketones.[7][11]

-

While the enantioselectivity for the Ir/γ-Al₂O₃ modified with (1S, 2S)-DPEN is moderate for acetophenone, immobilized catalysts present practical advantages in product separation and catalyst reuse.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adoption of new catalytic systems. Below are representative protocols for the application of some of the highlighted alternative chiral diamine ligands.

Asymmetric Transfer Hydrogenation using a Ferrocene-tethered Ruthenium Diamine Catalyst

Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst: Chiral ferrocene-tethered ruthenium diamine catalyst (Ru-1)

Procedure: A mixture of acetophenone (0.5 mmol), the Ru-1 catalyst (0.0025 mmol, 0.5 mol%), and a formic acid/triethylamine (5:2) azeotropic mixture (0.6 mL) in THF (1 mL) is stirred at 60 °C for 20 hours under a nitrogen atmosphere. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase. For a gram-scale reaction, 0.02 mol% of the Ru-1 catalyst was used, yielding the product in 83% yield and 97% ee.[2]

Asymmetric Transfer Hydrogenation using an Iridium-Polydiamine Catalyst

Reaction: Asymmetric Transfer Hydrogenation of a Functionalized Ketone

Catalyst: Iridium-polydiamine catalyst (Ir-PDA)

Procedure: The reaction is carried out at 60 °C with the ketone substrate (2 mmol) and formic acid (10 mmol) in a water/methanol (1:1 v/v, 10 mL) solvent mixture in the presence of the Ir-PDA catalyst (0.05 mol%). The reaction progress is monitored by TLC. Upon completion, the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by flash chromatography. The ee values are determined by chiral HPLC analysis. This system has been shown to be recyclable for up to six cycles with high total TONs.[6]

Visualizing Catalytic Pathways

To better understand the logical flow of these catalytic processes, Graphviz diagrams are provided below.

References

- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]

- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]